molecular formula C10H13Cl2N B14715727 3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride CAS No. 22949-35-5

3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride

Cat. No.: B14715727
CAS No.: 22949-35-5
M. Wt: 218.12 g/mol
InChI Key: FFEZLUSIKRFQRD-UHFFFAOYSA-M
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Description

3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride is a chemical compound with the molecular formula C₁₀H₁₃Cl₂N. It is a derivative of quinolizinium, characterized by the presence of a chlorine atom and a methyl group on the tetrahydroquinolizinium ring .

Preparation Methods

The synthesis of 3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride typically involves the reaction of 6-methylquinolizinium with a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process may be catalyzed by acids or bases depending on the desired yield and purity . Industrial production methods may involve large-scale chlorination processes under controlled temperatures and pressures to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various quinolizinium derivatives, which are important in the study of heterocyclic chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

3-Chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

22949-35-5

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

3-chloro-6-methyl-1,2,3,4-tetrahydroquinolizin-5-ium;chloride

InChI

InChI=1S/C10H13ClN.ClH/c1-8-3-2-4-10-6-5-9(11)7-12(8)10;/h2-4,9H,5-7H2,1H3;1H/q+1;/p-1

InChI Key

FFEZLUSIKRFQRD-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+]2CC(CCC2=CC=C1)Cl.[Cl-]

Origin of Product

United States

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